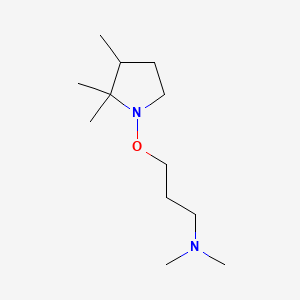
N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is an organic compound belonging to the class of amines This compound is characterized by the presence of a dimethylamino group attached to a propanamine backbone, with a trimethylpyrrolidinyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine typically involves the reaction of N,N-dimethylpropanamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine.
化学反应分析
Types of Reactions
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanone.
Reduction: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用机制
The mechanism of action of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The trimethylpyrrolidinyl group plays a crucial role in modulating the compound’s activity by influencing its binding interactions and overall stability.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-butanamine
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-pentanamine
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-hexanamine
Uniqueness
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of the trimethylpyrrolidinyl group enhances its stability and solubility, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
55030-54-1 |
|---|---|
分子式 |
C12H26N2O |
分子量 |
214.35 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-11-7-9-14(12(11,2)3)15-10-6-8-13(4)5/h11H,6-10H2,1-5H3 |
InChI 键 |
WHIWBPHLZRJNPI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(C1(C)C)OCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



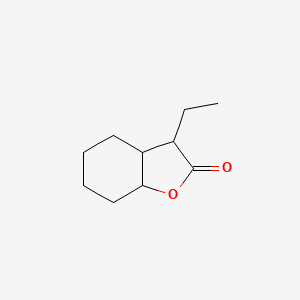
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
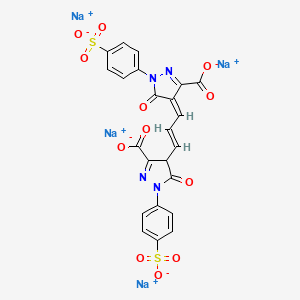

![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)

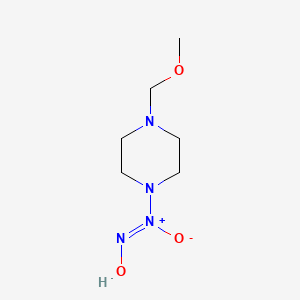
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

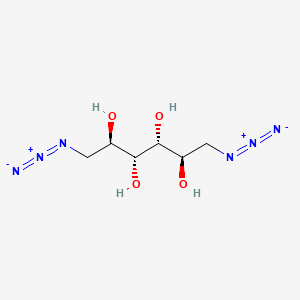
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
